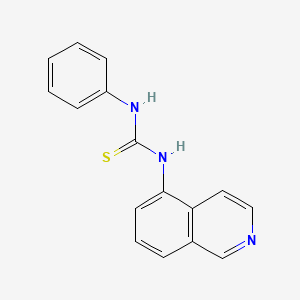
Thiourea, N-5-isoquinolinyl-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-5-isoquinolinyl-N’-phenyl- is an organosulfur compound with the molecular formula C16H13N3S It is a derivative of thiourea, where one of the nitrogen atoms is substituted with a phenyl group and the other with an isoquinolinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiourea, N-5-isoquinolinyl-N’-phenyl- can be synthesized through several methods. One common approach involves the reaction of isoquinoline-5-amine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Another method involves the use of carbamoyl isothiocyanates as starting materials. These react with primary amines to form the desired thiourea derivatives. The reaction conditions often include mild temperatures and the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of thiourea derivatives generally involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-5-isoquinolinyl-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The phenyl and isoquinolinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Thiourea, N-5-isoquinolinyl-N’-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of thiourea, N-5-isoquinolinyl-N’-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Thiourea, N-5-isoquinolinyl-N’-phenyl- can be compared with other thiourea derivatives such as:
N-phenylthiourea: Similar structure but lacks the isoquinolinyl group.
N,N’-diphenylthiourea: Contains two phenyl groups instead of an isoquinolinyl group.
N-isoquinolinylthiourea: Contains an isoquinolinyl group but lacks the phenyl group.
The uniqueness of thiourea, N-5-isoquinolinyl-N’-phenyl- lies in its dual substitution with both phenyl and isoquinolinyl groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
119612-67-8 |
|---|---|
Formule moléculaire |
C16H13N3S |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-isoquinolin-5-yl-3-phenylthiourea |
InChI |
InChI=1S/C16H13N3S/c20-16(18-13-6-2-1-3-7-13)19-15-8-4-5-12-11-17-10-9-14(12)15/h1-11H,(H2,18,19,20) |
Clé InChI |
FKUVYHPEXWCJNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















